1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid
Description
1-{[(Tert-Butoxy)Carbonyl]Amino}-3-Methylcyclopentane-1-Carboxylic Acid is a cyclopentane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 1 and a methyl substituent at position 3, with a carboxylic acid moiety at position 1. This structure serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development. The Boc group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions.
Molecular Formula: Likely C13H23NO4 (inferred from analogs in ). Key Applications: Intermediate in API synthesis, peptide coupling, and drug discovery .
Properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-12(7-8,9(14)15)13-10(16)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFXWWXEILERJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid typically involves the reaction of 1,1-cyclopropanedicarboxylic acid monoethyl ester with diphenylphosphoryl azide (DPPA) and triethylamine in a solvent such as methyl ethyl ketone (MeCO). The reaction is carried out at room temperature for 3 hours, followed by heating to 90°C for an additional 3 hours. The product is then extracted and purified to obtain the desired compound .
Chemical Reactions Analysis
1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals and drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid involves its ability to act as a protecting group for amines in organic synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property makes it valuable in multi-step synthesis processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
a) 3-((Tert-Butoxycarbonyl)Amino)Cyclopentane-1-Carboxylic Acid
- Molecular Formula: C11H19NO4 (MW: 229.28 g/mol) .
- Key Difference : Lacks the methyl group at position 3.
b) 1-{[(Tert-Butoxy)Carbonyl]Amino}-3,3-Dimethylcyclopentane-1-Carboxylic Acid
- Molecular Formula: C15H27NO4 (MW: 293.32 g/mol) .
- Key Difference : Features two methyl groups at position 3.
- Impact: Increased lipophilicity and steric bulk, which may hinder coupling reactions but enhance stability in non-polar solvents .
c) (1S,3R)-3-[(Tert-Butoxycarbonyl)Amino]-1-Isopropylcyclopentanecarboxylic Acid
- Molecular Formula: Likely C14H25NO4 (inferred from ).
- Key Difference : Substitutes methyl with isopropyl at position 1.
d) (1S,3R)-3-[(Tert-Butoxycarbonyl)Amino]-1-(2-Methoxyethyl)Cyclopentanecarboxylic Acid
Physicochemical Properties
*Estimated based on substituent contributions.
Research Findings and Trends
- Stereochemical Influence : Enantiomers (e.g., 1S,3R vs. 1R,3S) exhibit distinct biological activities, as seen in patent applications for kinase inhibitors .
- Toxicity Profile: Structural analogs like 1-Aminocyclobutane[11C]carboxylic acid show low toxicity in preclinical models, suggesting favorable safety for the target compound .
- Synthetic Efficiency : Hydrogenation steps (e.g., using PtO2) achieve high yields (>90%), though methyl substituents may require longer reaction times .
Biological Activity
1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid (commonly referred to as Boc-amino acid) is a cyclic amino acid derivative that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- CAS Number : 1483802-58-9
The biological activity of Boc-amino acids is primarily attributed to their role as building blocks in peptide synthesis and their ability to modulate various biochemical pathways. The tert-butoxycarbonyl (Boc) group serves as a protective moiety, enhancing stability and solubility in biological environments.
1. Transport Mechanisms
Research indicates that amino acids, including cyclic derivatives, are transported across cell membranes via specific transport systems. For instance, studies on related compounds suggest that transport occurs through system L and ASC, which are crucial for cellular uptake in various cancer cell lines such as U87 glioblastoma and DU145 prostate carcinoma cells .
1. Antitumor Activity
Boc-amino acids have shown promise in cancer therapy due to their ability to inhibit tumor growth. In vivo studies with radiolabeled derivatives demonstrated significant uptake in tumor tissues compared to normal brain tissue, suggesting potential use in targeted cancer imaging and therapy .
2. Neuroprotective Effects
Preliminary findings indicate that Boc-amino acids may exhibit neuroprotective properties, particularly against neurotoxic agents such as amyloid-beta (Aβ) peptides. In vitro studies have shown that compounds with similar structures can enhance cell viability in astrocytes exposed to Aβ, indicating a protective mechanism against oxidative stress and inflammation .
Study 1: Tumor Imaging with Radiolabeled Derivatives
A study involving the synthesis of fluorinated Boc-amino acid derivatives demonstrated their efficacy as PET imaging agents. The compounds exhibited high tumor-to-background ratios in animal models, facilitating the detection of recurrent prostate cancer .
| Compound | Tumor-to-Brain Ratio | Radiochemical Yield | Purity |
|---|---|---|---|
| [^18F]FACBC | 2.8 | 1.3% | >99% |
Study 2: Neuroprotection in Astrocytes
In a study assessing the neuroprotective effects of related compounds, it was found that treatment with Boc-amino acid derivatives led to a significant increase in astrocyte viability when exposed to Aβ peptides. The compound reduced TNF-α production, suggesting an anti-inflammatory effect .
Q & A
Q. How can the synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid be optimized for yield and purity?
Methodological Answer:
- Key Steps :
- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride or Boc-OSu (succinimidyl carbonate) in a polar aprotic solvent (e.g., THF or DMF) under inert conditions. Monitor pH (ideally 8–9) to ensure efficient amine protection .
- Cyclopentane Core Modification : Introduce the 3-methyl group via alkylation or stereoselective cyclization. For regioselectivity, employ catalysts like BF₃·Et₂O (as used in cyclopentane derivatives) .
- Carboxylic Acid Activation : Use coupling agents (e.g., DCC/DMAP) for carboxylate intermediates to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Purity >95% is achievable with rigorous solvent selection .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- HRMS : Confirm molecular weight (C₁₂H₂₁NO₄; theoretical [M+H]⁺ = 268.1548) with <3 ppm error .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved for biological studies?
Methodological Answer:
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution (e.g., lipases) for enantiomeric excess (>90%) .
- Stereochemical Analysis : X-ray crystallography or chiral HPLC (e.g., Chiralpak IA column) validates absolute configuration .
- Case Study : Similar cyclopropane derivatives achieved 98% ee via Rh-catalyzed asymmetric cyclopropanation .
Q. What strategies mitigate stability issues during storage and handling?
Methodological Answer:
- Storage : Store at 2–8°C under nitrogen to prevent Boc group hydrolysis. Desiccants (silica gel) reduce moisture-induced degradation .
- Handling : Use anhydrous solvents and gloveboxes for air-sensitive steps (e.g., Boc deprotection with TFA) .
- Decomposition Pathways : Monitor for tert-butyl cleavage (TGA/DSC analysis) and carboxylic acid dimerization (IR spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
